molecular formula C16H23N3O4 B2899649 tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 2055119-02-1

tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Numéro de catalogue: B2899649
Numéro CAS: 2055119-02-1
Poids moléculaire: 321.377
Clé InChI: IDHUYQYTOOTPSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H23N3O4 . It is a derivative of N-Boc piperazine . The compound is used as an organic chemical synthesis intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 321.38 . The compound is a solid at room temperature . The melting point is between 90 - 92 degrees Celsius .

Mécanisme D'action

Target of Action

Similar compounds have been reported to selectively inhibit cyclin-dependent kinases such as cdk4 and cdk6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase.

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target kinases and inhibit their activity . This inhibition could disrupt the normal cell cycle progression, leading to cell cycle arrest.

Biochemical Pathways

The compound’s effect on biochemical pathways is largely dependent on its interaction with its targets. Inhibition of CDK4 and CDK6 can disrupt the cell cycle, particularly the G1/S transition . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.

Pharmacokinetics

Its molecular weight (40027 g/mol) suggests that it may have reasonable bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential inhibitory effects on CDK4 and CDK6 . This could result in cell cycle arrest and potentially apoptosis in cells where these kinases are essential for survival and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate as a research tool is its selectivity for BTK, which allows for more precise targeting of this enzyme compared to other kinase inhibitors that may have broader effects. However, like other small molecule inhibitors, this compound has limitations in terms of its specificity and potential off-target effects, which can complicate interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate and related compounds, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various types of cancer and autoimmune diseases, both as a monotherapy and in combination with other treatments.
2. Development of new BTK inhibitors with improved selectivity and pharmacokinetic properties, as well as exploration of other kinase targets that may be relevant in cancer and autoimmune diseases.
3. Investigation of the mechanisms of resistance to BTK inhibitors and development of strategies to overcome resistance, such as combination therapies or alternative dosing regimens.
4. Exploration of the potential use of this compound as a research tool to study the role of BTK and related signaling pathways in cancer and immune cell biology, as well as in other areas of research such as neurobiology and inflammation.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in the treatment of cancer and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic properties make it a valuable research tool for studying the role of this enzyme in disease biology. Further research is needed to fully explore the potential of this compound and related compounds in these areas.

Méthodes De Synthèse

The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate involves several steps, starting with the reaction of tert-butylamine with 2-chloropyridine-3-carboxylic acid to form tert-butyl 2-(3-pyridyl)acetate. This intermediate is then reacted with 1-methylpiperazine to form the final product, this compound.

Applications De Recherche Scientifique

Tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate has been the subject of numerous preclinical and clinical studies, with promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name

tert-butyl 4-(3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-10-8-18(9-11-19)13-12(14(20)22-4)6-5-7-17-13/h5-7H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHUYQYTOOTPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.